1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves several methods, including cyclocondensation reactions and reactions with methyl iodide. These methods yield compounds with varied substituents, demonstrating the flexibility and adaptability of synthetic approaches in targeting specific molecular architectures (Sun et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through methods such as mass spectrometry, NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations have further augmented the understanding of these molecules, offering insights into their optimized molecular structures and the stability of their conformations (Sun et al., 2022).
Chemical Reactions and Properties
The reactivity of these compounds has been explored through various chemical reactions, including the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with urea and the reaction with methyl iodide. These studies shed light on the regioselectivity and potential for functionalization inherent to these molecules, facilitating the development of compounds with desired biological or chemical properties (Jung et al., 2008).
Physical Properties Analysis
The physical properties, including crystal structure and intermolecular interactions, have been detailed through X-ray crystallography and Hirshfeld surface analysis. These analyses provide a quantitative assessment of the crystal packing and the nature of hydrogen bonding within the crystal structure, offering crucial insights into the compound's solid-state properties (Song et al., 2008).
Chemical Properties Analysis
Chemical properties such as bond lengths, angles, and electronic structures have been comprehensively studied using DFT calculations. These studies not only reveal the electronic characteristics of the molecules but also their reactivity patterns, stability, and potential interaction sites for further chemical modifications (Saracoglu et al., 2019).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : A study by Sun et al. (2022) focused on the synthesis and structural analysis of a similar compound, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea. They used techniques like mass spectrometry, NMR, and FT-IR spectroscopy for structure determination, and X-ray diffraction for solid-state structure analysis (Sun et al., 2022).
Chemical Reactions and Derivatives
- Reactions with Pyrimidine Derivatives : Research by Yamanaka et al. (1979) explored the reaction of pyrimidine derivatives with phenyl isocyanate, yielding compounds like 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea (Yamanaka, Niitsuma, & Sakamoto, 1979).
Pharmaceutical Research
Inhibitor of Receptor Tyrosine Kinase : A novel series of N-aryl-N'-pyrimidin-4-yl ureas, including similar compounds, has been optimized to afford potent inhibitors of the fibroblast growth factor receptor tyrosine kinases. This research supports their potential therapeutic use as new anticancer agents (Guagnano et al., 2011).
Antioxidant Activity : George et al. (2010) synthesized derivatives related to pyrimidine and evaluated their antioxidant activity, showing the potential of these compounds in this field (George, Sabitha, Kumar, & Ravi, 2010).
Material Science
- Crystallographic Studies : Cho et al. (2015) examined the crystal structure of chlorfluazuron, a compound structurally related to the one . Their study provides insights into the molecular structure and potential applications in material science (Cho, Kim, Lee, & Kim, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c14-10-2-1-3-11(15)12(10)19-13(20)18-5-4-9-6-16-8-17-7-9/h1-3,6-8H,4-5H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKXRBUSZRGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCC2=CN=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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